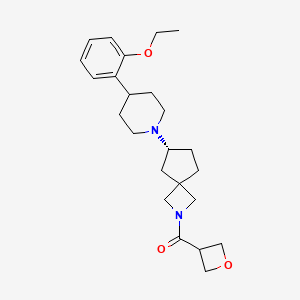
Antiangiogenic agent 4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is particularly significant in the treatment of various cancers, as it can restrict the blood supply to tumors, thereby inhibiting their growth and metastasis . Antiangiogenic agents target the vascular endothelial growth factor (VEGF) and its receptors, which play a crucial role in angiogenesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Antiangiogenic agent 4 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a core structure, followed by functionalization to introduce specific groups that enhance its antiangiogenic properties . Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound requires large-scale synthesis techniques that ensure consistency and scalability. This often involves the use of continuous flow reactors, which allow for precise control over reaction conditions and improved safety . Purification steps, such as crystallization and chromatography, are employed to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Antiangiogenic agent 4 undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. Conditions such as temperature, pressure, and pH are carefully controlled to optimize the reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have enhanced or modified antiangiogenic properties .
Wissenschaftliche Forschungsanwendungen
Antiangiogenic agent 4 has a wide range of scientific research applications:
Wirkmechanismus
Antiangiogenic agent 4 exerts its effects by targeting the VEGF and its receptors, thereby inhibiting the signaling pathways involved in angiogenesis . This leads to the suppression of endothelial cell proliferation, migration, and tube formation, which are essential steps in the formation of new blood vessels . The molecular targets include the VEGF receptor tyrosine kinases, which are critical for the activation of downstream signaling pathways such as the PI3K/AKT and ERK1/2 pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
Bevacizumab: A monoclonal antibody that targets VEGF.
Sunitinib: A tyrosine kinase inhibitor that targets multiple receptors, including VEGF receptors.
Sorafenib: Another tyrosine kinase inhibitor with a broad spectrum of targets, including VEGF receptors.
Uniqueness
Antiangiogenic agent 4 is unique in its specific targeting of the VEGF receptor tyrosine kinases and its ability to inhibit multiple steps in the angiogenesis process .
Eigenschaften
Molekularformel |
C21H24N4O3 |
|---|---|
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
ethyl 5-amino-1-(2-hydroxy-2-phenylethyl)-3-(4-methylanilino)pyrazole-4-carboxylate |
InChI |
InChI=1S/C21H24N4O3/c1-3-28-21(27)18-19(22)25(13-17(26)15-7-5-4-6-8-15)24-20(18)23-16-11-9-14(2)10-12-16/h4-12,17,26H,3,13,22H2,1-2H3,(H,23,24) |
InChI-Schlüssel |
KGNGBDVZYIBQEC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(N(N=C1NC2=CC=C(C=C2)C)CC(C3=CC=CC=C3)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-[[4-[4-[4-Amino-6-(4-morpholin-4-ylanilino)-1,3,5-triazin-2-yl]piperazin-1-yl]-6-(4-phenoxyanilino)-1,3,5-triazin-2-yl]amino]butyl]guanidine](/img/structure/B15136851.png)





![N-(3-chlorophenyl)-8-[[1-(4-methyl-2-nitrophenyl)triazol-4-yl]methoxy]quinazolin-2-amine](/img/structure/B15136889.png)


![acetamide;2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;perchlorate](/img/structure/B15136913.png)

![2-(2-methylpropylamino)-1-[(4R)-4-(6-methylpyridin-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone](/img/structure/B15136921.png)


